molecular formula C8H15N B13561488 3-(1-Methylcyclopropyl)pyrrolidine

3-(1-Methylcyclopropyl)pyrrolidine

Cat. No.: B13561488
M. Wt: 125.21 g/mol
InChI Key: QRTDQFGBTAGJCH-UHFFFAOYSA-N
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Description

3-(1-Methylcyclopropyl)pyrrolidine is an organic compound with the molecular formula C8H15N. It features a pyrrolidine ring substituted with a 1-methylcyclopropyl group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Methylcyclopropyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 1-methylcyclopropylamine with a suitable pyrrolidine precursor under controlled conditions. The reaction may require catalysts such as iridium complexes to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through distillation or crystallization to obtain the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Methylcyclopropyl)pyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed:

Scientific Research Applications

3-(1-Methylcyclopropyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Methylcyclopropyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrrolidine ring’s unique structure allows it to fit into active sites of proteins, influencing biochemical pathways. The cyclopropyl group may enhance the compound’s stability and binding affinity .

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing ring.

    Cyclopropylamine: Contains a cyclopropyl group attached to an amine.

    N-Methylpyrrolidine: A methyl-substituted pyrrolidine.

Comparison: 3-(1-Methylcyclopropyl)pyrrolidine is unique due to the presence of both a cyclopropyl group and a pyrrolidine ring. This combination imparts distinct chemical and physical properties, such as increased rigidity and potential for diverse chemical reactivity. Compared to pyrrolidine, the addition of the cyclopropyl group enhances the compound’s steric hindrance and may improve its pharmacokinetic profile .

Properties

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

3-(1-methylcyclopropyl)pyrrolidine

InChI

InChI=1S/C8H15N/c1-8(3-4-8)7-2-5-9-6-7/h7,9H,2-6H2,1H3

InChI Key

QRTDQFGBTAGJCH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2CCNC2

Origin of Product

United States

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